(4-Aminophenyl)sulfanecarboxylic acid dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)sulfanecarboxylic acid dioxide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group attached to a phenyl ring, a sulfanecarboxylic acid group, and a dioxide moiety. This compound is of interest due to its potential antimicrobial properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)sulfanecarboxylic acid dioxide typically involves the reaction of 4-aminophenol with sulfanecarboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)sulfanecarboxylic acid dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Aminophenyl)sulfanecarboxylic acid dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics and studying bacterial resistance mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Aminophenyl)sulfanecarboxylic acid dioxide exerts its effects involves interactions with cellular components. The amino group can form hydrogen bonds with biological molecules, while the sulfanecarboxylic acid group can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interfere with metabolic pathways, inhibiting the growth and proliferation of microorganisms.
Comparison with Similar Compounds
(4-Aminophenyl)sulfanecarboxylic acid: Lacks the dioxide moiety but shares similar structural features.
(4-Aminophenyl)sulfonic acid: Contains a sulfonic acid group instead of a sulfanecarboxylic acid group.
(4-Aminophenyl)thiocarboxylic acid: Features a thiocarboxylic acid group in place of the sulfanecarboxylic acid group.
Uniqueness: (4-Aminophenyl)sulfanecarboxylic acid dioxide is unique due to the presence of both the amino group and the sulfanecarboxylic acid dioxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
6336-67-0 |
---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylformic acid |
InChI |
InChI=1S/C7H7NO4S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4H,8H2,(H,9,10) |
InChI Key |
PVTKQEANFIMURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.